2,3-Difluoro-4-methoxypyridine
Overview
Description
2,3-Difluoro-4-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5F2NO.
Mechanism of Action
Target of Action
Fluoropyridines, a group to which this compound belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2,3-Difluoro-4-methoxypyridine interacts with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may play a role in a variety of biochemical pathways.
Result of Action
The compound’s potential as a building block in the synthesis of various biologically active compounds suggests that it may have significant effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2,3-Difluoro-4-methoxypyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The fluorine atoms in the compound act as strong electron-withdrawing groups, which can influence the reactivity and binding affinity of the compound with biomolecules . For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the inhibition or activation of their catalytic activity, thereby affecting the overall metabolic processes in the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, the compound can impact cell growth and survival. Additionally, this compound can influence the expression of genes involved in oxidative stress response, thereby affecting the cellular redox state and overall cell health.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to the active sites of enzymes, such as cytochrome P450, and modulate their activity. This binding can lead to the inhibition of enzyme function, resulting in altered metabolic pathways. Furthermore, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression. These changes can affect various cellular processes, including cell cycle regulation, apoptosis, and stress response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light. Long-term exposure to this compound has been shown to affect cellular function by inducing oxidative stress and altering metabolic pathways. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced toxic effects. It is crucial to determine the optimal dosage to minimize adverse effects while maximizing the therapeutic potential of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of metabolites in the cell. Additionally, this compound can influence the activity of other enzymes, such as glutathione S-transferases, which play a role in detoxification and antioxidant defense.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, such as albumin and other carrier proteins, which facilitate its distribution to different cellular compartments. The localization and accumulation of the compound can influence its biological activity and overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, the compound can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The subcellular localization of this compound is essential for understanding its mechanism of action and overall effects on cellular processes.
Preparation Methods
The synthesis of 2,3-Difluoro-4-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by a catalytic hydrogenation process using palladium on carbon (Pd/C) and ammonium formate . This method yields the desired compound in good yields under mild reaction conditions.
Chemical Reactions Analysis
2,3-Difluoro-4-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The compound is also used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
2,3-Difluoro-4-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology and Medicine: The compound’s unique properties make it a potential candidate for drug development and other biomedical applications.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Comparison with Similar Compounds
2,3-Difluoro-4-methoxypyridine can be compared with other fluorinated pyridines, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: This compound also contains fluorine atoms and is used in similar applications, but its trifluoromethyl group provides different chemical properties.
3,5-Difluoro-2,4,6-triazidopyridine: This compound has multiple fluorine and azide groups, making it more reactive and suitable for different types of chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a methoxy group, which can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
2,3-difluoro-4-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXDWXRUZRPMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.